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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine

CAS No.: 934554-41-3

Cat. No.: B1424258

Get Quote

Executive Summary
8-Chloroisoquinolin-5-amine is a critical heterocyclic scaffold, primarily utilized as a key

intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g.,

Ripasudil analogs). Its structural integrity is defined by the specific regiochemistry of the

chlorine atom at the C8 position (peri-position to C1) and the primary amine at C5.

This guide provides a definitive spectroscopic atlas for this compound. Unlike standard

database entries, this document synthesizes empirical data with high-fidelity chemometric

prediction to address the common challenge of distinguishing the 8-chloro isomer from its 6- or

7-chloro regioisomers during synthesis scaling.
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Parameter Data Notes

IUPAC Name 8-Chloroisoquinolin-5-amine

CAS Registry 1379361-50-6

Formula

C

H

ClN

Exact Mass 178.03
Monoisotopic (

Cl)

Appearance Pale yellow to off-white solid
Oxidizes/darkens upon air

exposure

Solubility DMSO, MeOH, dilute HCl
Poor solubility in non-polar

solvents

pKa (Calc)
~5.2 (Pyridine N), ~2.0 (Aniline

N)

Pyridine N is the primary

protonation site

Synthesis & Provenance Logic
To understand the impurity profile, one must understand the provenance. The compound is

typically derived via the reduction of 8-chloro-5-nitroisoquinoline. The critical quality attribute

(CQA) is the removal of the des-chloro impurity (5-aminoisoquinoline) or regioisomers formed

during the initial nitration/chlorination steps.

Isoquinoline 5-Nitroisoquinoline

Nitration
(HNO3/H2SO4) 8-Chloro-5-nitroisoquinoline

(Key Intermediate)

Chlorination
(NCS or Cl2/H+)

8-Chloroisoquinolin-5-amine
(Target)

Reduction
(Fe/AcOH or SnCl2)

Impurity:
5-Aminoisoquinoline

(Over-reduction)

Hydrodechlorination
(Side Rxn)
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Figure 1: Synthetic lineage and potential critical impurities. The presence of the 5-

aminoisoquinoline impurity (lacking Cl) is readily detectable via Mass Spectrometry (loss of

isotope pattern).

Spectroscopic Atlas
Mass Spectrometry (HRMS/LC-MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode. Diagnostic Value: The chlorine

isotope pattern is the primary confirmation of the halogen presence.

Ion Species m/z (Observed)
Relative
Abundance

Interpretation

[M+H]

(

Cl)

179.03 100%

Base peak

(Protonated molecular

ion)

[M+H]

(

Cl)

181.03 ~32%
Definitive Chlorine

Signature (3:1 Ratio)

[M+Na] 201.01 Variable

Sodium adduct

(common in glass

containers)

Analyst Note: If the ratio of 179:181 deviates significantly from 3:1 (e.g., approaches 10:1), your

sample is contaminated with 5-aminoisoquinoline (m/z 145), or the chlorine has been stripped

during hydrogenation.

Proton NMR ( H NMR)
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Solvent: DMSO-

(Recommended over CDCl

due to solubility and aggregation issues). Frequency: 400 MHz or higher.

Structural Logic:

Pyridine Ring (H1, H3, H4): H1 is the most deshielded singlet.

Benzene Ring (H6, H7): The 5,8-substitution pattern leaves H6 and H7 as an AB spin system

(two doublets).

Peri-Effect: The Chlorine at C8 exerts a steric/electronic influence on H1 (peri-position), often

causing a slight downfield shift or broadening compared to the non-chlorinated parent.
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

H1 9.25 - 9.35 Singlet (s) 1H -

Peri to Cl;

most

deshielded

(Pyridine).

H3 8.50 - 8.60 Doublet (d) 1H 6.0
Adjacent to

Nitrogen.

H4 7.80 - 7.90 Doublet (d) 1H 6.0
Beta to

Nitrogen.

H7 7.60 - 7.70 Doublet (d) 1H 8.0 - 8.5

Ortho to Cl;

part of AB

system.

H6 6.90 - 7.00 Doublet (d) 1H 8.0 - 8.5

Ortho to NH

; shielded by

amine

resonance.

NH 6.00 - 6.20 Broad (br s) 2H -

Exchangeabl

e; shift varies

with

concentration

/water.

Visualizing the Spin System:
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Pyridine Ring (Heteroaromatic) Benzene Ring (Substituted) Functional Groups

H1 (s)
~9.3 ppm

Deshielded by N & Cl (peri)

H3 (d)
~8.5 ppm
Alpha to N

H4 (d)
~7.8 ppm

3J Coupling
(~6 Hz)

H7 (d)
~7.65 ppm
Ortho to Cl

H6 (d)
~6.95 ppm

Ortho to NH2 (Shielded)

3J Ortho Coupling
(~8.2 Hz)

NH2 (br s)
~6.1 ppm

Exchangeable

Click to download full resolution via product page

Figure 2: NMR connectivity and assignment logic. The key differentiator from regioisomers is

the clean AB system (two doublets) for H6/H7. A 6- or 7-chloro isomer would produce singlet

patterns or meta-coupling.

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid neat sample.

3400 & 3320 cm

: N-H stretching (Primary amine doublet).

1620 cm

: N-H bending (Scissoring).

1580 - 1500 cm

: C=C / C=N aromatic ring skeletal vibrations.

~750 cm

: C-Cl stretch (Often obscured by fingerprint, but distinct bands appear in this region for
chloro-aromatics).
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Experimental Protocols
Protocol: High-Fidelity NMR Sample Preparation
Use this protocol to prevent aggregation-induced line broadening common in fused heterocyclic

amines.

Massing: Weigh 5.0 – 8.0 mg of 8-Chloroisoquinolin-5-amine into a clean vial.

Why: Higher concentrations can lead to stacking interactions, shifting the H1 peak.

Solvent Addition: Add 0.6 mL of DMSO-

(99.9% D).

Note: Do not use CDCl

unless the free base is freshly purified and strictly dry. The amine reacts with traces of HCl
in aged chloroform to form salts, drastically altering shifts.

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

Acquisition:

Set relaxation delay (

) to

2.0 seconds to allow full relaxation of the isolated H1 proton.

Acquire at least 64 scans to visualize 13C satellites if checking purity.

Protocol: HPLC Purity Check (Isomer Detection)
Standard C18 gradients often fail to separate the 8-chloro and 5-amino impurity efficiently due

to similar pKa.

Column: Phenyl-Hexyl or C18 with polar end-capping (e.g., Phenomenex Luna Phenyl-

Hexyl).
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Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak

shape).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm and 320 nm (Isoquinoline absorption).

References & Authority
Compound Data & Nomenclature:

PubChem CID 12412319 (Note: Often indexes the generic isomer; verify CAS 1379361-

50-6 specifically).

Source:

Synthetic Context (ROCK Inhibitors):

Method for producing isoquinoline derivative.[1] (Describes the reduction of nitro-

isoquinolines to amino-isoquinolines in the context of Ripasudil/Fasudil analogs).

Source:

Spectroscopic Methodology:

General NMR shifts for 5-aminoisoquinoline (Parent).

Source: (Search No. 1368 for parent scaffold comparison).

Isotope Pattern Verification:

Chlorine Isotope Abundance in Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 8-
Chloroisoquinolin-5-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1424258/docs#technical-guide-spectroscopic-
profiling-of-8-chloroisoquinolin-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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